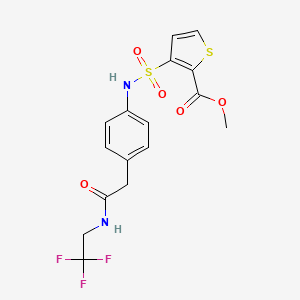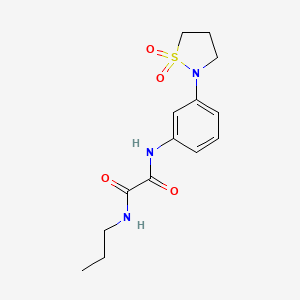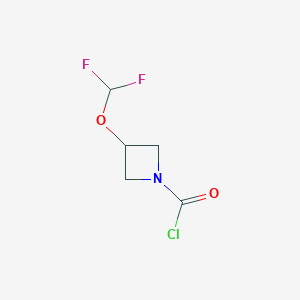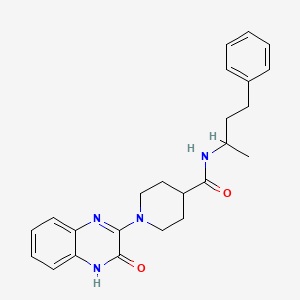
1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS024514020, also known as F5579-1280, SR-01000923469-1, VU0647593-1, SR-01000923469, or 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions, nucleotides, and metabolites across the mitochondrial outer membrane .
Mode of Action
The compound interacts with VDACs and reduces their conductance . In HEK-293 cells, AKOS024514020 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis .
Biochemical Pathways
The inhibition of VDACs by AKOS024514020 affects the mitochondrial permeability transition pore (mPTP) formation, a key event in the initiation of apoptosis . By preventing the oligomerization of VDACs, the compound disrupts the formation of mPTP, thereby inhibiting the release of cytochrome C from mitochondria and preventing the initiation of apoptosis .
Result of Action
The primary result of AKOS024514020’s action is the inhibition of apoptosis in cells . By preventing the formation of mPTP and the subsequent release of cytochrome C from mitochondria, the compound effectively inhibits the initiation of apoptosis . This can have significant implications in the treatment of diseases where apoptosis plays a critical role, such as in certain types of cancer.
Properties
IUPAC Name |
1-(3-oxo-4H-quinoxalin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17(11-12-18-7-3-2-4-8-18)25-23(29)19-13-15-28(16-14-19)22-24(30)27-21-10-6-5-9-20(21)26-22/h2-10,17,19H,11-16H2,1H3,(H,25,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWYKWSGZIMFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

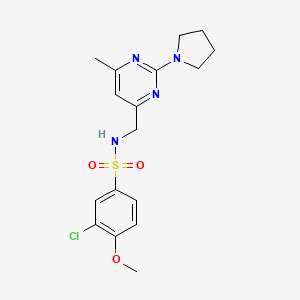
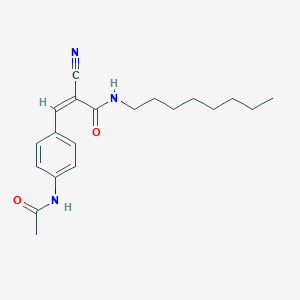
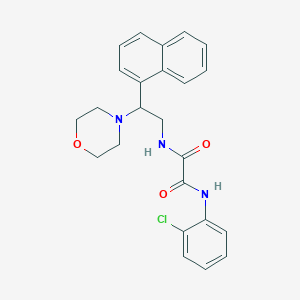
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2763357.png)
![3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2763358.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2763359.png)
![2-[1-(2-Methoxyethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2763360.png)
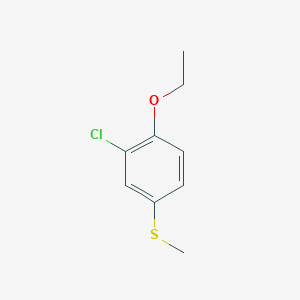
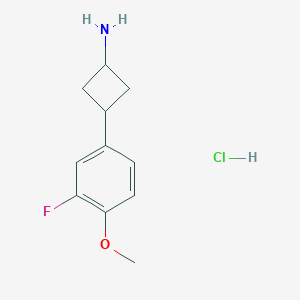
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2763367.png)
